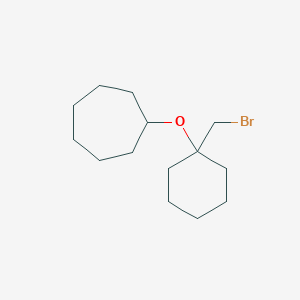
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane: is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a cycloheptane ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Etherification: The bromomethylcyclohexane is then reacted with cycloheptanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of cyclohexyl ketones or alcohols.
Reduction: Formation of methyl-substituted cyclohexyl ethers.
Scientific Research Applications
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles. This can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
((1-(Chloromethyl)cyclohexyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
((1-(Bromomethyl)cyclohexyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
((1-(Bromomethyl)cyclopentyl)oxy)cycloheptane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane is unique due to the presence of both a bromomethyl group and a cycloheptane ring, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclohexyl]oxycycloheptane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h13H,1-12H2 |
InChI Key |
BOPQNLKCHFJKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2(CCCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















